N-(2-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-(2-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl-acetamide derivative characterized by a 2-fluorobenzyl group and a 2-furyl substituent at the 3-position of the pyridazinyl ring. Its structure combines fluorinated aromatic and heterocyclic moieties, which are critical for binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-5-2-1-4-12(13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONHSOWEUHJDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyridazine ring with a furan moiety and an acetamide functional group. The presence of the fluorobenzyl group is significant for enhancing biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding how modifications to the compound's structure affect its biological activity:
| Modification | Observed Effect |
|---|---|
| Addition of Fluorine | Increased potency against specific enzymes |
| Variation in Furan Substituents | Altered selectivity for biological targets |
Antitumor Activity
Preliminary studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing furan and pyridazine rings have been tested against various cancer cell lines, demonstrating cytotoxic effects:
- Cell Lines Tested : A549, HCC827, NCI-H358
- IC50 Values : Ranged from 0.85 μM to 6.75 μM depending on the specific derivative tested .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown potent inhibition of α-l-fucosidases with IC50 values as low as 0.0079 μM .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of similar compounds on lung cancer cell lines, revealing that modifications to the furan ring could enhance antitumor activity while minimizing toxicity to normal cells .
- Enzyme Selectivity : Research indicated that the introduction of a fluorine atom significantly improved selectivity for certain enzyme targets, suggesting that this compound might follow similar trends .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their substituent-driven pharmacological profiles:
Key Observations:
- Fluorine Position : The 2-fluorobenzyl group in the target compound may enhance binding specificity compared to 3-fluorobenzyl analogues (e.g., ), as ortho-fluorination often improves steric and electronic interactions with hydrophobic enzyme pockets .
- Heterocyclic vs. This contrasts with methoxy-phenyl () or indolyl () substituents, which prioritize lipophilicity or planar aromatic interactions .
- However, the furyl group may alter potency or selectivity compared to methoxyphenyl derivatives .
Pharmacological and Mechanistic Insights
- Cathepsin K Inhibition: Compounds with 6-oxo-pyridazinyl-acetamide backbones (e.g., ) are known to inhibit cathepsin K, a protease critical for osteoclast-mediated bone resorption. The target compound’s furyl group may compete with collagen-derived substrates in the enzyme’s active site, though this requires validation .
- Binding Affinity : identifies a related furan-containing pyridazinyl-acetamide (Compound X) with high binding affinity to protein domains, suggesting that the target compound’s furyl moiety could enhance interactions in therapeutic contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
